![molecular formula C8H16 B155913 Ethylcyclohexane CAS No. 1678-91-7](/img/structure/B155913.png)
Ethylcyclohexane
Overview
Description
Ethylcyclohexane is an organic compound with the chemical formula C8H16. It is a colorless, transparent liquid that is insoluble in water but miscible with organic solvents such as ethanol, acetone, ether, benzene, and petroleum ether . This compound is primarily used as a raw material in organic synthesis, a solvent, and a standard substance in chromatographic analysis .
Mechanism of Action
Target of Action
Ethylcyclohexane (C8H16) is primarily used as a model compound in combustion studies . It serves as a representative for alkyl-substituted cycloalkanes, which are components of transport fuels . The primary targets of this compound are therefore the chemical species involved in combustion reactions, such as hydroxyl radicals (OH) and chlorine atoms (Cl) .
Mode of Action
This compound interacts with its targets through combustion reactions . These reactions involve the breaking of chemical bonds in this compound and the formation of new bonds to produce different chemical species . The process includes high-temperature pyrolysis and oxidation .
Biochemical Pathways
The combustion of this compound involves several biochemical pathways. One key pathway is the ring-opening isomerization of this compound radicals . This process leads to the formation of various intermediates, including dozens of hydrocarbons and oxygenated intermediates . These intermediates play crucial roles in the downstream effects of the combustion process, such as energy release and the formation of other chemical species .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, we can draw a parallel for this compound in terms of its physical and chemical properties. This compound has a molar mass of 112.21 g/mol, a boiling point of 405 K, a melting point of 162 K, and a density of 0.789 g/mL . These properties influence its behavior in the combustion process, such as its volatility, reactivity, and the rate at which it undergoes chemical reactions .
Result of Action
The combustion of this compound results in the release of energy and the formation of various chemical species . These include numerous hydrocarbons and oxygenated intermediates, which can further participate in other reactions . The process also leads to the production of heat and light, which are characteristic features of combustion reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the rate and extent of the combustion reactions . Moreover, the presence of other chemical species in the environment can also influence the reaction pathways and the formation of intermediates . Therefore, the action, efficacy, and stability of this compound in combustion reactions are highly dependent on the specific environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylcyclohexane can be synthesized through the catalytic hydrogenation of ethylbenzene. The process involves partial catalytic hydrogenation of an initial mixture of ethylbenzene and meta-xylene to achieve a conversion of ethylbenzene to this compound between 50 to 99% . The reaction conditions typically include the use of a catalyst such as palladium or platinum and hydrogen gas under elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through a similar catalytic hydrogenation process. The partially hydrogenated mixture is separated by distillation to isolate this compound and non-hydrogenated ethylbenzene. The fraction containing this compound is then subjected to total catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction reactions of this compound are less common, but it can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule. These reactions usually occur under ultraviolet light or in the presence of a catalyst.
Major Products:
Oxidation: The oxidation of this compound can produce various oxygenated compounds, including alcohols, ketones, and carboxylic acids.
Substitution: Halogenation reactions yield halogenated derivatives of this compound, such as ethylcyclohexyl chloride or bromide.
Scientific Research Applications
Organic Synthesis
Ethylcyclohexane is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing other compounds. According to market analyses, organic synthesis accounted for approximately 46% of this compound's application share in 2020 .
Key Reactions and Mechanisms
- Oxidation Studies : Research has shown that this compound exhibits significant reactivity during low- and intermediate-temperature oxidation processes. In experiments conducted in a jet-stirred reactor, it was found that this compound reacts readily with hydroxyl radicals, producing a range of products including cyclic ethers and aldehydes .
- Modeling Reactions : this compound serves as a model compound for studying the kinetics of alkyl-substituted cycloalkanes, particularly in reactions with hydroxyl radicals and chlorine atoms .
Solvent Applications
This compound is extensively used as a solvent across several industries due to its high stability and low volatility. Its properties make it suitable for:
- Chemical Manufacturing : It is employed as a solvent in the production of paints, coatings, and inks, where it replaces more volatile solvents like xylene .
- Pharmaceutical Industry : The compound is used as a solvent for drug formulations and chemical reactions due to its compatibility with various active pharmaceutical ingredients (APIs) .
Pharmaceutical Applications
In the pharmaceutical sector, this compound plays a crucial role as a solvent and reagent:
- Solvent for Drug Formulations : Its properties allow it to dissolve various compounds effectively, making it ideal for preparing solutions for pharmaceuticals .
- Reference Material in Chromatography : this compound is often used as a reference material in chromatographic studies due to its well-defined chemical behavior .
Environmental Considerations
While this compound is valuable industrially, it poses environmental risks:
- Toxicity : It is considered toxic to aquatic life; therefore, its disposal must be managed carefully through specialized waste disposal services .
- Regulatory Compliance : Industries using this compound must adhere to strict regulations regarding emissions and waste management to minimize environmental impact .
Market Trends and Future Outlook
The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of approximately 3.5% to 4% from 2023 to 2030 . This growth is driven by increasing demand from the automotive and pharmaceutical sectors and advancements in production techniques that enhance yield and reduce costs.
Market Data Overview
Application | Market Share (%) | Growth Rate (CAGR) |
---|---|---|
Organic Synthesis | 46 | 3.5% |
Solvent Usage | - | 4% |
Pharmaceutical | - | - |
Comparison with Similar Compounds
Ethylcyclohexane can be compared with other similar compounds such as mthis compound, propylcyclohexane, and ethylcyclopentane:
Mthis compound: this compound has a longer side chain compared to mthis compound, which affects its combustion properties and aromatics formation.
Propylcyclohexane: Propylcyclohexane has a longer alkyl chain than this compound, leading to differences in steric hindrance and reactivity.
Ethylcyclopentane: Ethylcyclopentane has a five-membered ring structure, whereas this compound has a six-membered ring, resulting in different conformational and steric properties.
This compound’s unique properties and reactivity make it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethylcyclohexane is an organic compound with the chemical formula . It belongs to the class of cycloalkanes and is primarily used as a solvent and in various chemical syntheses. This article explores the biological activity of this compound, focusing on its potential applications in bioremediation, antimicrobial properties, and other relevant biological interactions.
This compound is a colorless liquid with a characteristic odor. It has a boiling point of approximately 144 °C and a density of 0.81 g/cm³ at 20 °C. Its structure consists of a cyclohexane ring with an ethyl group attached, which influences its chemical reactivity and biological interactions.
1. Bioremediation Potential
Research indicates that this compound can be utilized in bioremediation processes. It has been shown to undergo microbial degradation, suggesting that certain microorganisms can utilize it as a carbon source. Crawford and Crawford (1997) highlighted that the presence of this compound in contaminated environments could indicate microbial ring saturation mechanisms, which are crucial for the detoxification of pollutants .
Table 1: Microbial Degradation Pathways of this compound
Microorganism | Degradation Pathway | Reference |
---|---|---|
Pseudomonas sp. | Ring saturation and oxidation | |
Mycobacterium sp. | Hydrocarbon degradation | |
Rhodococcus sp. | Biodegradation via oxidation |
3. Toxicological Studies
Toxicological assessments indicate that this compound has low acute toxicity; however, prolonged exposure may lead to adverse effects on human health and the environment. The compound is classified under hazardous substances due to its flammability and potential to cause irritation upon contact with skin or eyes .
Table 2: Toxicological Profile of this compound
Parameter | Value | Reference |
---|---|---|
Acute toxicity (LD50) | >5000 mg/kg (oral, rat) | |
Skin irritation | Mild irritant | |
Eye irritation | Moderate irritant |
Case Study 1: Biodegradation in Contaminated Sites
A field study conducted in a contaminated aquifer revealed that indigenous microbial communities could effectively degrade this compound under anaerobic conditions. This study demonstrated the compound's potential for bioremediation in polluted environments, highlighting the importance of understanding microbial dynamics in such settings .
Case Study 2: Antimicrobial Properties Assessment
In laboratory settings, researchers tested various hydrocarbons, including this compound, for their ability to inhibit biofilm formation on medical devices. The results indicated that while this compound itself did not exhibit significant activity, its derivatives showed promising results against biofilm-forming bacteria .
Properties
IUPAC Name |
ethylcyclohexane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWJVIFRVWJOD-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1 | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Record name | ETHYL CYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID1051779 | |
Record name | Ethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
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Physical Description |
Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline] | |
Record name | ETHYL CYCLOHEXANE | |
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Boiling Point |
269 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
95 °F (USCG, 1999) | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | ETHYL CYCLOHEXANE | |
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Vapor Pressure |
31.02 mmHg (USCG, 1999), 12.8 [mmHg] | |
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Record name | Ethylcyclohexane | |
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CAS No. |
1678-91-7 | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Record name | Ethylcyclohexane | |
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Record name | ETHYLCYCLOHEXANE | |
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Melting Point |
-168 °F (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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